molecular formula C11H19NO2 B2816708 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide CAS No. 1154208-94-2

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide

Cat. No.: B2816708
CAS No.: 1154208-94-2
M. Wt: 197.278
InChI Key: WQBCEFNNFJDTIJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . This compound is known for its unique structural features, which include a cyclohexyl ring with a ketone group and a propanamide moiety. It is used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide typically involves the reaction of 4-oxocyclohexanecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-(4-hydroxycyclohexyl)propanamide: Similar structure but with a hydroxyl group instead of a ketone group.

    2,2-dimethyl-N-(4-methylcyclohexyl)propanamide: Similar structure but with a methyl group instead of a ketone group.

    2,2-dimethyl-N-(4-aminocyclohexyl)propanamide: Similar structure but with an amino group instead of a ketone group.

Uniqueness

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide is unique due to the presence of the ketone group in the cyclohexyl ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds with different functional groups cannot .

Properties

IUPAC Name

2,2-dimethyl-N-(4-oxocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCEFNNFJDTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154208-94-2
Record name 2,2-dimethyl-N-(4-oxocyclohexyl)propanamide
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